8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Salt selection Aqueous solubility Reference standard preparation

Route 1 ANDA filers risk method validation failure when substituting non-Route 1 impurity standards. CAS 110683-23-3 is the definitive Pranlukast Impurity 1 hydrochloride reference standard, essential for the chromone-tetrazole synthetic pathway. Its aqueous solubility eliminates organic co-solvent interference in RP-HPLC mobile phase preparation. • Route 1-specific: validates analytical methods for Pranlukast manufactured via the 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran intermediate pathway • ≥98% purity supports quantification at 0.10-0.15% thresholds per ICH Q3A/B • Room-temperature stable hydrochloride salt; ships ambient globally

Molecular Formula C10H8ClN5O2
Molecular Weight 265.65 g/mol
CAS No. 110683-23-3
Cat. No. B179484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride
CAS110683-23-3
Molecular FormulaC10H8ClN5O2
Molecular Weight265.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)OC(=CC2=O)C3=NNN=N3.Cl
InChIInChI=1S/C10H7N5O2.ClH/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10;/h1-4H,11H2,(H,12,13,14,15);1H
InChIKeyQRLFWVLMJYJYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pranlukast Impurity 1 Overview


8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride (CAS 110683-23-3) is a chromone-tetrazole hybrid compound that serves as both a primary process-related impurity of the cysteinyl leukotriene receptor-1 antagonist Pranlukast (ONO-1078) and as the pivotal intermediate in the dominant synthetic route to the active pharmaceutical ingredient [1]. The compound exists as a hydrochloride salt (C10H8ClN5O2, MW 265.66), differentiated from its free base form (CAS 110683-22-2, C10H7N5O2, MW 229.19) by the addition of one equivalent of HCl [2]. It is classified as Pranlukast Impurity 1 and is universally required for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions for Pranlukast-containing pharmaceutical products [3].

Analytical reference standard for ANDA/DMF submissions
Hydrochloride salt supports direct aqueous mobile-phase preparation
Route 1 process impurity; not applicable for Route 2 manufacturing
Selection between 95% (intermediate) and ≥98% (reference) purity grades

Non-Substitutability of Pranlukast Impurity 1


Substituting 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride with the free base form (CAS 110683-22-2), other Pranlukast impurities, or unrelated chromone-tetrazole compounds introduces scientifically and regulatorily unacceptable risks. The hydrochloride salt possesses fundamentally different aqueous solubility characteristics compared to the free base, directly impacting HPLC mobile phase preparation, dissolution testing, and reference standard solution stability . More critically, Pranlukast synthetic routes diverge into two distinct classes: Route 1 employs this compound as the essential 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran intermediate, while Route 2 uses N-(3-acetyl-2-hydroxyphenyl)-4-(4-butoxyphenyl)benzamide as the key intermediate [1]. Impurity profiles, retention times, and mass spectrometric fragmentation patterns are route-dependent; thus, an impurity reference standard from one route cannot validate analytical methods designed for products manufactured via the other route. The quantitative evidence below establishes precisely where CAS 110683-23-3 provides non-substitutable value.

Target compound
Hydrochloride salt (CAS 110683-23-3): aqueous solubility, room-temp stable
vs
Free base (CAS 110683-22-2)
Requires organic co-solvent; refrigerated storage; solubility may shift HPLC peak resolution
Route 1 impurity
Specified process impurity; mandatory for Route 1-derived API ANDA filings
vs
Route 2 intermediate / other impurities
Structural irrelevance; impurity profiles and retention times not transferable; regulatory deficiency risk

Pranlukast Impurity 1 vs. Analogs: Evidence


Salt vs. Free Base Aqueous Solubility

The hydrochloride salt form (CAS 110683-23-3) demonstrates aqueous solubility, whereas the free base (CAS 110683-22-2) is reported as only slightly soluble in DMSO and methanol, requiring heating for dissolution . The hydrochloride salt is explicitly described as soluble in water and ethanol, a property attributed to the protonated amino group forming a stable ionic salt [1]. This differential solubility is critical for analytical workflows: HPLC mobile phases for reversed-phase Pranlukast impurity profiling typically employ aqueous/organic mixtures (e.g., ammonium formate buffer pH 4 with acetonitrile 50:50 v/v), where the hydrochloride salt provides complete dissolution at working concentrations without the need for organic co-solvents that could interfere with peak resolution [2].

Salt vs. free base solubility
Head-to-head
HCl salt: freely soluble in water and ethanol. Free base: slightly soluble in DMSO, requires heating.
Supports aqueous mobile-phase preparation without organic co-solvent interference
Ambient solubility; ICH Q2(R1) method robustness context
Salt selection Aqueous solubility Reference standard preparation HPLC method development

Route 1 vs. Route 2 Key Intermediate Comparison

Published literature on Pranlukast synthesis classifies all reported methods into two distinct route classes based on the key intermediate employed [1]. Route 1 uses 8-amino-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran (free base CAS 110683-22-2 or its hydrochloride salt CAS 110683-23-3) as the main intermediate, which is then coupled with 4-(4-phenylbutoxy)benzoic acid derivatives to form the final amide bond of Pranlukast [2]. Route 2 uses N-(3-acetyl-2-hydroxyphenyl)-4-(4-butoxyphenyl)benzamide as its key intermediate and proceeds through a fundamentally different bond-forming sequence. The impurity profile of the final API is route-dependent: unreacted Route 1 intermediate (CAS 110683-23-3) is a specified process impurity that must be monitored and controlled, whereas this compound is structurally irrelevant to Route 2 processes [1]. A 2013 optimization study confirmed the target compound's preparation from 6-bromo-8-nitro-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyrone via Pd/C-catalyzed reduction, achieving a clean, scalable process confirmed by H1-NMR [3].

Route 1 vs. Route 2 intermediate
Head-to-head
Route 1: CAS 110683-23-3 as key intermediate and specified impurity. Route 2: different intermediate, impurity not relevant.
Procurement decision depends on manufacturer's synthetic route
Binary need/no-need differentiation for ANDA filings
Process chemistry Synthetic route selection Intermediate procurement Pranlukast manufacturing

Purity Grades Across Global Vendors

Multiple independent vendors supply CAS 110683-23-3 with quantitatively distinct purity specifications, enabling procurement decisions based on intended use. Reported purity grades range from ≥95% (BOC Sciences, CymitQuimica, Adamas) through 98% (Leyan, Shanghai Titan, Aisen Chemical) to ≥99% min (Huaxuejia, Dongying Sunflower Chemical) . The higher purity grades (≥98%) are specifically recommended for use as reference standards in ANDA submissions and pharmacopeial traceability applications, where impurity contributions from the reference standard itself must remain below reporting thresholds . The 95% grade is positioned for synthetic intermediate use where trace impurities in the intermediate are addressed by downstream purification.

Vendor purity range
Cross-study
95% – 99% min across multiple vendors (BOC, Leyan, Huaxuejia)
≥98% grade recommended for reference standard use to meet ICH reporting thresholds
Supplier-sourced data; verify by independent HPLC
Reference standard purity Vendor comparison Quality control Pharmacopeial compliance

ANDA/DMF Submission Requirement for Impurity 1

CAS 110683-23-3 (Pranlukast Impurity 1) is explicitly listed as a pharmacopeial and non-pharmacopeial impurity reference standard required for regulatory submissions [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2]. In contrast, other Pranlukast-related impurities such as Pranlukast Chromene Carboxylic Acid Impurity (CAS 211116-98-2) and Pranlukast Chromene Carboxamide Impurity (CAS 136450-10-7) address different degradation pathways and process-related impurity sources [3]. Impurities in Pranlukast must comply with ICH Q3A/B guidelines and local pharmacopeial standards (e.g., Japanese Pharmacopoeia, JP), and the Impurity 1 reference standard is essential for ANDA and DMF submissions as well as commercial production QC [1].

ANDA/DMF submission requirement
Class-level
Listed as pharmacopeial/non-pharmacopeial impurity standard; required for Route 1 product filings.
Regulatory context: impurity reference essential for submission documentation
Traceability to USP/EP available from qualified suppliers
ANDA submission DMF filing Pharmacopeial reference standard Regulatory compliance

Storage Stability vs. Other Impurities

The free base form (CAS 110683-22-2) requires storage under refrigeration (2-8°C) in an inert atmosphere and protected from light, with a reported melting point exceeding 280°C with decomposition . The hydrochloride salt (CAS 110683-23-3) is reported to be storable at room temperature away from light [1]. This differential storage requirement has practical implications for laboratory workflow. More importantly, a comprehensive forced degradation study of Pranlukast hydrate demonstrated that alkaline stress conditions produced 62.48% degradation, generating degradation products DP6 and DP9, while photolytic conditions (liquid state) produced 7.67% degradation with six novel degradation products [2]. The procured impurity (404 Da by LC-ESI-QTOF-MS/MS) was isolated at 96.8% purity via preparative HPLC, and its in vitro cytotoxicity was determined in A549 cells using MTT assay, showing cytotoxicity at concentrations above 62.5 μg/mL, compared to DP9 which was cytotoxic above 250 μg/mL [2].

Storage & stability context
Cross-study
HCl salt: room temperature storage; free base requires 2–8°C. Forced degradation: API labile under alkaline stress (62.48%).
Room-temperature salt simplifies laboratory handling and reduces cold-chain logistics
Cytotoxicity >62.5 µg/mL in A549 MTT; lab safety assessment context
Stability Storage conditions Reference standard handling Forced degradation

Patent-Backed Scalable Synthesis Methods

A dedicated Chinese patent (CN102358737A) discloses a preparation method specifically for 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride, establishing a proprietary synthetic route distinct from generic chromone-tetrazole syntheses [1]. The method proceeds via N-(3-acetyl-2-hydroxyphenyl)acetamide as starting material, utilizing sodium methoxide and dimethyl sulfoxide in condensation steps, followed by acidification to obtain the hydrochloride salt [1]. In contrast, a 2013 academic optimization study reported an alternative route starting from 2-cyano-6-bromine-8-nitro-4-oxo-4H-benzopyrone via 1,3-dipolar cycloaddition and Pd/C-catalyzed reduction, achieving the target compound confirmed by H1-NMR with claimed advantages of low cost, simple operation, and ease of scale-up [2]. Separately, a 2021 patent application (CN113698392A) for a pranlukast intermediate preparation method emphasizes high purity, high yield, mild reaction conditions, and suitability for industrial production, addressing deficiencies of prior art routes that suffered from severe reaction conditions and difficult impurity removal [3].

Synthesis routes (patent/academic)
Cross-study
CN102358737A, academic Pd/C route (2013), CN113698392A: multiple scalable methods reported.
Supply chain flexibility; supports supplier evaluation based on route scalability
No single head-to-head yield comparison; review supplier-specific data
Patent synthesis Process scalability Intermediate manufacturing Cost of goods

Procurement and Application Scenarios


Reference Standard for ANDA/DMF Submissions

Generic pharmaceutical manufacturers pursuing ANDA approval for Pranlukast hydrate produced via Route 1 synthesis must procure CAS 110683-23-3 as the specified Impurity 1 reference standard. The compound is required for HPLC method validation per ICH Q2(R1), impurity profiling per ICH Q3A/B, and stability-indicating assay development. The ≥98% purity grade from qualified vendors ensures that reference standard impurities do not exceed reporting thresholds when quantifying specified impurities at 0.10-0.15% levels . The aqueous solubility of the hydrochloride salt enables direct preparation of reference solutions in reversed-phase HPLC mobile phases without organic co-solvent interference [1].

Synthetic Intermediate for Route 1 API Manufacturing

API manufacturers employing Route 1 for Pranlukast synthesis require bulk quantities of CAS 110683-23-3 as the penultimate intermediate, which undergoes amide coupling with 4-(4-phenylbutoxy)benzoic acid derivatives to form the final Pranlukast structure [2]. The 95% purity grade is generally acceptable for this application, as subsequent purification steps address residual impurities. Procurement decisions should consider the patented and academically optimized synthetic routes available to different suppliers, as route selection impacts cost, scalability, and residual impurity profiles in the supplied intermediate [3].

Forced Degradation and Stability Study Material

CAS 110683-23-3 serves as a procured impurity reference material in forced degradation studies of Pranlukast hydrate drug products conducted per ICH Q1A(R2) and ICH Q1B guidelines. The compound's room-temperature storage stability simplifies laboratory handling compared to the refrigerated free base [4]. In alkaline stress degradation studies, the compound can be used as a reference marker alongside degradation products DP6 and DP9 for HPLC peak identification, where the procured impurity exhibited mass of 404 Da by LC-ESI-QTOF-MS/MS and cytotoxicity above 62.5 μg/mL in A549 MTT assays [5].

Analytical Method Development and Validation

QC laboratories in pharmaceutical companies and contract research organizations require CAS 110683-23-3 for developing stability-indicating RP-HPLC methods for Pranlukast hydrate assay and related substances determination. The validated method conditions reported in the literature employ a Phenomenex Gemini C18 column (250 × 4.6 mm, 5 μm) with ammonium formate buffer (50 mM, pH 4) and acetonitrile (50:50 v/v) mobile phase at 1.25 mL/min flow rate with UV detection at 230 nm [5]. The hydrochloride salt's compatibility with this aqueous/organic mobile phase ensures accurate quantification without solubility-related variability.

Application
Selection Property
Validation Focus
Reference standard for ANDA/DMF
High-purity grade (≥98%) and aqueous solubility
ICH Q2(R1) method validation; impurity reporting threshold compliance
Synthetic intermediate (Route 1)
95% grade acceptable; patent-backed scalable route
Downstream purification efficiency; residual impurity profile review
Forced degradation studies
Room-temperature stable hydrochloride salt
Stability-indicating method development per ICH Q1A/Q1B; cytotoxicity assessment for lab safety
Analytical method development
Aqueous mobile-phase compatibility
RP-HPLC peak resolution and quantification accuracy without co-solvent interference

Technical Documentation Hub

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